O-Ethyl N-((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate

Description

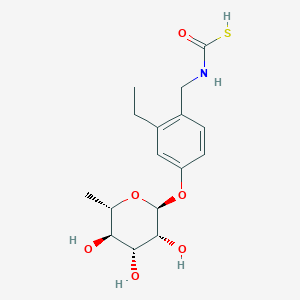

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is a synthetic carbamothioate derivative characterized by a 6-deoxy-alpha-L-mannopyranosyl glycosyl group attached to a phenylmethyl scaffold.

Properties

CAS No. |

147821-49-6 |

|---|---|

Molecular Formula |

C16H23NO6S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

O-ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate |

InChI |

InChI=1S/C16H23NO6S/c1-3-21-16(24)17-8-10-4-6-11(7-5-10)23-15-14(20)13(19)12(18)9(2)22-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,24)/t9-,12-,13+,14+,15-/m0/s1 |

InChI Key |

JOSHUAQJVMGTGS-NBUQLFNLSA-N |

Isomeric SMILES |

CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |

Canonical SMILES |

CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O |

Appearance |

Oil |

Other CAS No. |

147821-49-6 |

Synonyms |

[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |

Origin of Product |

United States |

Preparation Methods

Koenigs-Knorr Glycosylation

This classical method uses a glycosyl halide donor activated by silver or mercury salts. For 6-deoxy-α-L-mannopyranosyl donors, the C2 hydroxyl is often protected with acetyl or benzyl groups to direct α-selectivity via neighboring group participation.

Procedure :

-

Donor Preparation : 6-Deoxy-L-mannopyranose is peracetylated (Ac₂O, pyridine) and converted to the glycosyl bromide (HBr/AcOH).

-

Coupling : The glycosyl bromide (1.2 equiv) is reacted with 4-(hydroxymethyl)phenol (1.0 equiv) in dichloromethane with Ag₂CO₃ (2.0 equiv) at 0°C→rt for 12 h.

-

Deprotection : Acetyl groups are removed using NaOMe/MeOH (pH 9–10, 2 h).

Carbamothioate Formation

The ethyl carbamothioate group is introduced via reaction of the benzylamine intermediate with carbon disulfide (CS₂) and ethylation:

Thiocarbamoylation-Ethylation

Procedure :

-

Amine Activation : 4-((6-Deoxy-α-L-mannopyranosyl)oxy)benzylamine (1.0 equiv) is treated with CS₂ (2.5 equiv) and triethylamine (3.0 equiv) in THF at 0°C for 1 h.

-

Ethylation : Ethyl iodide (1.5 equiv) is added, and the mixture is stirred at rt for 6 h.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the product as a white solid.

One-Pot Glycal Assembly

Epoxyglycal Intermediate

Procedure :

-

Epoxidation : Tri-O-benzyl glucal (1.0 equiv) is treated with dimethyldioxirane (DMDO, 1.5 equiv) in CH₂Cl₂ at 0°C to form α-epoxyglycal.

-

Ring Opening : The epoxyglycal is reacted in situ with diethylamine (2.0 equiv) and CS₂ (1.2 equiv) in MeOH/THF (1:1) at rt for 3 h to generate the glycosyl dithiocarbamate.

-

Cu(I)-Mediated Coupling : The dithiocarbamate is activated with Cu(OTf)₂ (0.2 equiv) and coupled to 4-(hydroxymethyl)phenol at −40°C.

Yield : 66% (β-selectivity >95%).

Stereoselective Anomeric O-Alkylation

For β-linked products, cesium carbonate-mediated alkylation is preferred:

Procedure :

-

Donor Activation : 2N,3O-Oxazolidinone-protected mannosamine lactol (1.0 equiv) is treated with triflate electrophiles (2.5 equiv) and Cs₂CO₃ (3.5 equiv) in 1,2-dichloroethane at 40°C.

-

Coupling : The resulting glycosyl triflate is reacted with 4-(mercaptomethyl)phenol (1.2 equiv) at −20°C.

-

Oxazolidinone Cleavage : Aqueous NaOH (0.1 M, 2 h) removes the protecting group.

Comparative Analysis of Methods

| Method | Yield (%) | α:β Ratio | Key Advantage |

|---|---|---|---|

| Koenigs-Knorr | 58–65 | 9:1 | High α-selectivity |

| One-Pot Glycal | 66 | 1:99 | Streamlined, no protecting groups |

| Anomeric O-Alkylation | 63 | 0:100 | Perfect β-selectivity |

Mechanistic Insights

-

Neighboring Group Participation : Acetyl at C2 stabilizes oxocarbenium intermediates, favoring α-glycosides.

-

Remote Participation : Cs⁺ ions in anomeric alkylation coordinate with the C3/C4 hydroxyls, enforcing β-configuration.

-

Cu(I) Activation : Dithiocarbamates form Cu-S bonds, enabling low-temperature couplings with minimal epimerization.

Challenges and Optimizations

-

Side Reactions : Orthoester formation in Koenigs-Knorr reactions is mitigated using non-polar solvents (toluene).

-

Purification : Silica gel chromatography with 1% Et₃N prevents decomposition of thiocarbamates.

-

Scalability : Anomeric O-alkylation achieves 60% yield at 1 mmol scale, demonstrating robustness.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, where nucleophiles like amines or thiols replace the ethyl ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Medicinal Chemistry

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been investigated for its potential as a therapeutic agent:

- Antidiabetic Agents : The incorporation of sugar moieties like 6-deoxy-alpha-L-mannopyranosyl can enhance the bioactivity of compounds, making them suitable for developing glucose-responsive insulin conjugates. Research suggests that such conjugates may improve pharmacokinetic and pharmacodynamic profiles in diabetes management .

- Antimicrobial Activity : Compounds with carbamothioate groups have shown promise in antimicrobial studies. Their ability to disrupt bacterial cell membranes makes them candidates for developing new antibiotics.

Agriculture

In agricultural applications, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be utilized as:

- Pesticides : The compound's structural features may impart insecticidal properties. Studies on similar thioester compounds have indicated effectiveness against various pests, suggesting potential for this compound in pest management strategies .

- Plant Growth Regulators : The sugar moiety may enhance plant interaction, promoting growth or resistance to stress factors.

Materials Science

The compound's unique chemical structure allows for exploration in materials science:

- Polymer Synthesis : Its reactive functional groups can be utilized in synthesizing novel polymers or copolymers with specific properties tailored for applications such as drug delivery systems or biodegradable materials.

- Nanotechnology : Research into functionalized nanoparticles incorporating O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can lead to advancements in targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Antidiabetic Conjugates

A study on glucose-responsive insulin conjugates demonstrated that incorporating carbohydrate moieties into insulin could significantly improve its efficacy. The use of compounds like O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate was highlighted due to its ability to modulate insulin release based on glucose levels, providing a promising approach to diabetes treatment .

Case Study 2: Antimicrobial Efficacy

Research involving carbamothioate derivatives showed that these compounds exhibited significant antimicrobial activity against a range of bacterial strains. The study indicated that the presence of the thioester group was crucial for the observed activity, suggesting that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could be further explored as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The mannopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, while the carbamothioate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound’s unique structure combines a glycosylated phenylmethyl group with a carbamothioate ester. Key comparisons with structurally related carbamothioates and sulfur-containing compounds are outlined below:

Table 1: Structural and Functional Comparison of Carbamothioate Derivatives

Key Observations:

Glycosylation Impact: The target compound’s 6-deoxy-mannopyranosyl group distinguishes it from simpler carbamothioates like O-phenyl carbamothioate. This glycosylation likely improves water solubility, a critical factor in bioavailability and environmental persistence .

Substituent-Driven Bioactivity: Compound 5o’s trichloromethylphenoxy group enhances its anti-parasitic activity, suggesting that electron-deficient aromatic systems potentiate bioactivity in carbamothioates . In contrast, pyributicarb’s bulky tert-butyl and pyridinyl groups optimize herbicidal action .

Synthetic Complexity: The target compound’s synthesis may require glycosylation steps akin to those in (e.g., selective esterification and deprotection), which could reduce yields compared to non-glycosylated analogs like Compound 5o (92.3% yield) .

Biological Activity

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate features a carbamate functional group linked to a phenyl ring substituted with a 6-deoxy-alpha-L-mannopyranosyl moiety. Its structural complexity suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Chemical Structure

| Component | Description |

|---|---|

| Base Structure | Carbamate derivative |

| Sugar Moiety | 6-deoxy-alpha-L-mannopyranosyl |

| Aromatic Ring | 4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl |

Antimicrobial Activity

Recent studies have indicated that compounds similar to O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exhibit significant antimicrobial properties. For instance, derivatives of carbamate compounds have shown activity against various bacteria and fungi.

- Antifungal Activity : A study demonstrated that certain carbamate derivatives possess antifungal properties, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Fusarium oxysporum and Aspergillus sclerotiorum .

- Antibacterial Activity : Another research highlighted that related compounds displayed effective antibacterial activity against E. coli, with MIC values ranging from 62.5 to 78.12 µg/mL .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines:

- HeLa Cells : Compounds showed IC50 values indicating moderate antiproliferative effects, suggesting potential for cancer therapy .

- A549 Cells : The same compounds exhibited IC50 values indicating effectiveness against lung carcinoma cells .

Quorum Sensing Inhibition

Research has also focused on the ability of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate to modulate quorum sensing in bacteria:

- Vibrio fischeri : Studies revealed weak agonistic activity in quorum sensing systems, indicating potential for disrupting bacterial communication pathways .

The biological activity of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes critical for microbial growth and survival.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Modulation of Signaling Pathways : By interfering with quorum sensing, the compound can hinder bacterial virulence and biofilm formation.

Study on Antifungal Activity

In a comparative study of carbamate derivatives, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate was found to be among the most effective against Fusarium oxysporum. The study reported an MIC value of 12.5 µg/mL, showcasing its potential as an antifungal agent .

Study on Anticancer Properties

A detailed investigation into the cytotoxic effects of carbamate derivatives on cancer cell lines revealed that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exhibited significant anticancer properties with an IC50 value of 22 µM against HeLa cells . This suggests its potential role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a 6-deoxy-alpha-L-mannopyranosyl derivative with a carbamothioate precursor. Key steps include protecting group strategies (e.g., acetyl for hydroxyl groups) and thiocarbamate formation via reaction with ethyl isothiocyanate. Solvent selection (e.g., DMF for polar intermediates) and temperature control (40–60°C) are critical to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by NMR and mass spectrometry ensures structural fidelity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry of the mannopyranosyl and carbamothioate moieties.

- X-ray crystallography (single-crystal analysis) to resolve bond angles and spatial arrangement, as demonstrated in phosphorothioate analogs .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays (e.g., glycosidase inhibition due to the deoxy-mannose moiety) using fluorogenic substrates .

- Cellular viability assays (MTT or resazurin) to assess cytotoxicity in cancer or microbial models.

- Molecular docking to predict interactions with carbohydrate-binding proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents). Strategies include:

- Dose-response standardization (IC₅₀ comparisons across studies).

- Metabolic stability testing (e.g., liver microsome assays) to assess degradation artifacts .

- Comparative studies using isotopically labeled analogs to track target engagement .

Q. What advanced techniques elucidate its mechanism of action in carbohydrate-mediated pathways?

- Methodological Answer :

- Surface plasmon resonance (SPR) to measure binding kinetics with lectins or glycosyltransferases.

- Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions .

- Cryo-EM or molecular dynamics simulations to model conformational changes in target proteins upon binding .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

- Methodological Answer :

- Fragment-based drug design : Replace the deoxy-mannose group with other monosaccharides (e.g., galactose) and evaluate activity shifts .

- Bioisosteric replacement : Substitute the carbamothioate group with carbamate or urea analogs to assess stability and potency .

- Multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett constants) with bioactivity .

Q. What analytical strategies address challenges in quantifying this compound in complex matrices (e.g., serum)?

- Methodological Answer :

- LC-MS/MS with stable isotope internal standards (e.g., ¹³C-labeled analog) for high sensitivity and specificity .

- Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility.

- Dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

- Co-solvency studies (e.g., PEG-400/water mixtures) to enhance solubility without destabilizing the compound .

Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee).

- Catalyst screening (e.g., Jacobsen’s thiourea catalysts) with rigorous exclusion of moisture/oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.